5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with the molecular formula C8H6Cl2N2O. It is a derivative of benzimidazole, characterized by the presence of two chlorine atoms at positions 5 and 6, and a methyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the bromination of indole derivatives using N-bromosuccinimide (NBS), followed by a reaction with carbamate to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in batch reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Biological Research: It serves as a tool in studying biological pathways and mechanisms due to its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: Similar in structure but differs in the position of the double bond.
2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains a similar indole core but with different substituents.
Uniqueness
5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dichloro-3-methyl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAGNUWLILOLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2NC1=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332624-58-4 |
Source
|
Record name | 5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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